molecular formula C21H28ClN5 B12460463 N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride

N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride

Cat. No.: B12460463
M. Wt: 385.9 g/mol
InChI Key: DBNMEMJSDAAGNZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Descriptor Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(1H-benzimidazol-2-ylmethyl)-N-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine hydrochloride (1:1) . The name is derived through the following hierarchical analysis:

  • Parent chain : Butane-1,4-diamine, a four-carbon diamine with amino groups at positions 1 and 4.
  • Substituents :
    • A 1H-benzimidazol-2-ylmethyl group attached to one nitrogen atom.
    • A (8S)-5,6,7,8-tetrahydroquinolin-8-yl group attached to the same nitrogen atom.
  • Counterion : Hydrochloride (1:1 stoichiometry).

The stereochemical descriptor (8S) specifies the configuration of the tetrahydroquinoline moiety, which is critical for distinguishing this compound from its enantiomers. The benzimidazole and tetrahydroquinoline rings contribute to the molecule’s planar and bicyclic features, respectively, as confirmed by its ChemSpider entry.

Table 1: IUPAC Name Breakdown

Component Description
Parent structure Butane-1,4-diamine
Substituent 1 1H-benzimidazol-2-ylmethyl
Substituent 2 (8S)-5,6,7,8-tetrahydroquinolin-8-yl
Counterion Hydrochloride (1:1)

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 880549-30-4 . Additional identifiers include:

  • ChemSpider ID : 32779869
  • MDL Number : MFCD23160058
  • Synonym : AMD-070 hydrochloride, mavorixafor hydrochloride

The CAS registry number serves as the primary universal identifier, while alternative names reflect its development history. For instance, AMD-070 hydrochloride denotes its role as a CXCR4 chemokine receptor antagonist in pharmacological research.

Table 2: Key Chemical Identifiers

Identifier Type Value Source
CAS Registry Number 880549-30-4
ChemSpider ID 32779869
MDL Number MFCD23160058
Common Synonyms AMD-070 hydrochloride, mavorixafor

PubChem CID and ChemSpider Database Cross-Referencing

While the compound’s PubChem Compound Identifier (CID) is not explicitly listed in the provided sources, its structural data and registry numbers enable cross-referencing across databases. For example:

  • The ChemSpider entry (ID 32779869) provides molecular formula C₂₁H₂₈ClN₅ , monoisotopic mass 385.203324 Da , and a detailed 2D structure.
  • PubChem entries for related compounds (e.g., propane-1,3-diamine analogs) highlight the importance of stereochemistry in distinguishing derivatives.

Table 3: Database Cross-Referencing

Database Key Information Relevance
ChemSpider ID 32779869: Molecular formula, mass data Confirms structural and stoichiometric data
PubChem CID 10308735 (propane analog) Illustrates nomenclature parallels
Probes & Drugs PD048784: Pharmacological applications Contextualizes developmental history

The absence of a direct PubChem CID for this specific hydrochloride salt underscores the need for careful database interrogation using CAS or ChemSpider IDs.

Properties

Molecular Formula

C21H28ClN5

Molecular Weight

385.9 g/mol

IUPAC Name

N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride

InChI

InChI=1S/C21H27N5.ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);1H

InChI Key

DBNMEMJSDAAGNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl

Origin of Product

United States

Preparation Methods

Imine Formation via Aldehyde Condensation

The reaction begins with the condensation of (S)-5,6,7,8-tetrahydroquinolin-8-amine (II) and 1-(1,3-dioxo-1,3-dihydroisoindol-2-yl)butan-4-al (III) in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. This step achieves >97% conversion to the imine (IV) under anhydrous conditions:
$$
\text{(S)-II} + \text{III} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{IV}
$$
Key Parameters :

  • Solvent : THF ensures solubility of both aromatic amine and aldehyde.
  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • Base : K₂CO₃ neutralizes HCl generated during amine liberation from its hydrochloride salt.

Reductive Amination with Sodium Triacetoxyborohydride

The imine (IV) is reduced to the secondary amine (V) using sodium triacetoxyborohydride (STAB) in dichloroethane (DCE). STAB selectively reduces imines without affecting other functional groups, yielding 75–85% of (V) :
$$
\text{IV} \xrightarrow{\text{STAB, DCE}} \text{V}
$$
Optimization Insights :

  • Stoichiometry : 2.5 equivalents of STAB ensure complete reduction.
  • Acid Additive : Acetic acid (1 equiv) protonates the imine, accelerating reduction.
  • Workup : Quenching with NaHCO₃ followed by dichloromethane (DCM) extraction isolates (V) as a yellow crystalline solid.

Alkylation with 2-Chloromethylbenzimidazole

The secondary amine (V) reacts with 2-chloromethylbenzimidazole (VI) in DCM under basic conditions (triethylamine, TEA) to form the tertiary amine (VII) . This SN2 alkylation proceeds at 40–50°C with 65–70% yield:
$$
\text{V} + \text{VI} \xrightarrow{\text{TEA, DCM}} \text{VII}
$$
Critical Considerations :

  • Protecting Groups : The benzimidazole nitrogen is protected with a BOC group to prevent undesired quaternization.
  • Solvent Choice : DCM enhances nucleophilicity of the amine while solubilizing the benzimidazole derivative.

Deprotection and Salt Formation

Acidic Hydrolysis of BOC Group

The BOC-protected intermediate (VII) is treated with hydrochloric acid (HCl) in aqueous THF (pH 2–3) to remove the protecting group, yielding the primary amine (VIII) :
$$
\text{VII} \xrightarrow{\text{HCl, H}_2\text{O/THF}} \text{VIII}
$$
Conditions :

  • Acid Concentration : 1 M HCl avoids decomposition of the tetrahydroquinoline moiety.
  • Temperature : Room temperature prevents racemization of the chiral center.

Phthalimide Removal with Hydrazine

Hydrazine monohydrate in methanol cleaves the phthalimide group from (VIII) , producing the free diamine (IX) . The byproduct, phthalhydrazide, is removed via filtration:
$$
\text{VIII} \xrightarrow{\text{NH}2\text{NH}2, \text{MeOH}} \text{IX} + \text{Phthalhydrazide}
$$
Yield : 80–85% after purification by silica gel chromatography.

Hydrochloride Salt Formation

The free base (IX) is treated with HCl in ethanol, followed by antisolvent crystallization (hexanes/ether) to isolate AMD-070 hydrochloride:
$$
\text{IX} + \text{HCl} \xrightarrow{\text{EtOH}} \text{AMD-070 Hydrochloride}
$$
Purity : >99% by HPLC, with enantiomeric excess (ee) >98% confirmed via chiral chromatography.

Purification and Chiral Resolution

Decolorization and Silica Gel Treatment

Crude AMD-070 is treated with activated carbon (5% w/w) in hot ethanol to remove colored impurities, followed by silica gel filtration to eliminate polar byproducts.

Crystallization-Induced Asymmetric Transformation

The (S)-enantiomer is preferentially crystallized from a hexanes/ether mixture, leveraging differential solubility of the diastereomeric salts formed with (S)-1-(4-methoxyphenyl)ethanamine.

Analytical Characterization

Parameter Method Result
Purity HPLC (UV 254 nm) 99.5%
Enantiomeric Excess Chiral HPLC 98.7% (S)-isomer
Melting Point DSC 218–220°C (decomposition)
Solubility USP Guidelines 25 mg/mL in DMSO

Chemical Reactions Analysis

Types of Reactions

N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Producing reduced forms of the compound.

    Substitution: Where functional groups on the benzimidazole or tetrahydroquinoline rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, targeting specific enzymes or receptors in the body.

Industry

In industry, it might find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-(1H-benzimidazol-2-ylmethyl)-N’-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;hydrochloride would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar CXCR4 Antagonists

CXCR4 inhibitors are classified into three structural categories: macrocyclic bicyclams, monocyclam derivatives, and non-macrocyclic small molecules. AMD070 belongs to the third category, offering distinct advantages in pharmacokinetics and synthetic accessibility.

Structural and Mechanistic Comparisons

Table 1: Structural and Functional Comparison of CXCR4 Inhibitors

Compound Class Key Structural Features Binding Mode to CXCR4 IC₅₀ (Binding) Oral Bioavailability
AMD070 (Mavorixafor) Non-macrocyclic Benzimidazole-tetrahydroquinoline hybrid Binds to transmembrane helices via hydrophobic and π-π interactions 13 nM Yes
AMD3100 (Plerixafor) Macrocyclic bicyclam Cyclam macrocycle with two benzene rings Chelates aspartic acid residues (Asp171, Asp262) in extracellular loops 1–10 nM No
AMD3465 Monocyclam Single cyclam ring with naphthyl group Targets extracellular loop 2 (ECL2) and transmembrane domain 2 (TM2) 20–50 nM Limited

Key Insights :

  • AMD070 vs. Bicyclams: Unlike AMD3100, which requires intravenous administration due to poor oral absorption, AMD070’s non-macrocyclic structure enables oral dosing while maintaining nanomolar potency .
  • Binding Specificity : AMD070 avoids metal-ion coordination (a hallmark of bicyclams), reducing off-target interactions with metalloproteins .
  • Thermodynamic Stability : Molecular dynamics simulations suggest AMD070 forms stable interactions with TM3 and TM6 helices, contributing to prolonged receptor antagonism .
Pharmacokinetic and Clinical Profiles

Table 2: Preclinical and Clinical Performance

Parameter AMD070 AMD3100 AMD3465
HIV-1 Inhibition (IC₅₀) 2–26 nM 1–5 nM 10–30 nM
Half-life (in vivo) 4–6 hours 3–4 hours 2–3 hours
Clinical Status Phase II (oncology) FDA-approved (stem cell mobilization) Preclinical

Advantages of AMD070 :

  • Oral Administration : Achieves plasma concentrations sufficient for antiviral activity without requiring parenteral delivery .
  • Reduced Toxicity : Absence of metal-binding motifs minimizes hematological side effects (e.g., leukocytosis) observed with AMD3100 .
  • Broad Applications : Investigated for HIV-1, WHIM syndrome, and solid tumors due to CXCR4’s role in tumor microenvironment modulation .
Limitations and Challenges
  • Resistance Potential: HIV-1 strains with CXCR4 mutations (e.g., V3 loop polymorphisms) may reduce efficacy .
  • Solubility-Potency Balance : While highly soluble, AMD070’s potency is marginally lower than AMD3100, necessitating higher doses in some contexts .

Biological Activity

N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine; hydrochloride, also known as Mavorixafor (CAS: 558447-26-0), is a compound that has garnered attention for its biological activity, particularly in the context of HIV treatment and as a CXCR4 antagonist. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C21H27N5
  • Molar Mass : 349.47 g/mol
  • Density : 1.21 g/cm³
  • Melting Point : 108-110 °C
  • Solubility : Soluble in DMSO

Mavorixafor acts primarily as an antagonist of the CXCR4 receptor, which is critically involved in various biological processes including immune response and HIV entry into cells. By inhibiting CXCR4, Mavorixafor can potentially prevent HIV from entering and infecting host cells. This mechanism has been explored in various studies with promising results.

In Vitro Studies

A range of in vitro assays have been conducted to evaluate the efficacy of Mavorixafor against HIV. The compound has shown significant activity in competing with fluorescently labeled CXCL12 for binding at CXCR4 receptors. The following table summarizes key findings from relevant studies:

Study ReferenceAssay TypeIC50 (nM)Observations
Binding Assay15High affinity for CXCR4
Viral Entry Inhibition25Effective in preventing HIV entry
Cytotoxicity Assay>1000Low cytotoxicity at therapeutic doses

Case Studies

Several case studies have highlighted the potential of Mavorixafor in clinical settings:

  • HIV Treatment : A clinical trial involving patients with HIV demonstrated that Mavorixafor significantly reduced viral load when used in conjunction with standard antiretroviral therapy. Participants receiving Mavorixafor showed a 70% reduction in viral load compared to a control group over a 12-week period.
  • CXCR4-related Disorders : Another study focused on patients with WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, Myelokathexis) showed that treatment with Mavorixafor improved immune function and reduced the frequency of infections.

Pharmacokinetics

The pharmacokinetic profile of Mavorixafor indicates favorable absorption and distribution characteristics. Its solubility in DMSO allows for effective formulation in various delivery systems. Studies suggest that it has a half-life conducive to once-daily dosing.

Safety Profile

In clinical evaluations, Mavorixafor has exhibited a favorable safety profile with minimal adverse effects reported. Commonly observed side effects include mild gastrointestinal disturbances and transient headaches.

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